molecular formula C12H16N2O3 B7530337 N-(1,4-dioxan-2-ylmethyl)-6-methylpyridine-2-carboxamide

N-(1,4-dioxan-2-ylmethyl)-6-methylpyridine-2-carboxamide

Cat. No. B7530337
M. Wt: 236.27 g/mol
InChI Key: YDROJDVPVVUHOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,4-dioxan-2-ylmethyl)-6-methylpyridine-2-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as DMXAA and has been studied extensively for its anti-tumor properties.

Mechanism of Action

DMXAA is believed to induce tumor necrosis by activating the immune system and increasing the production of cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interferon-gamma (IFN-gamma). These cytokines are known to play a crucial role in the immune response against tumors.
Biochemical and Physiological Effects:
DMXAA has been shown to induce a variety of biochemical and physiological effects in animal models. These include the activation of the immune system, the induction of apoptosis in tumor cells, and the inhibition of angiogenesis. DMXAA has also been shown to increase the production of reactive oxygen species (ROS) in tumor cells, leading to their death.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DMXAA in lab experiments is its ability to induce tumor necrosis and inhibit tumor growth in animal models. However, one of the limitations of using DMXAA is its potential toxicity, which has been observed in some animal studies.

Future Directions

There are several future directions for the study of DMXAA. One potential area of research is the development of new formulations of DMXAA that can enhance its efficacy and reduce its toxicity. Another area of research is the study of DMXAA in combination with other chemotherapeutic agents to determine the optimal treatment regimen. Additionally, the study of DMXAA in different types of tumors and in human clinical trials is also an important area of future research.

Synthesis Methods

The synthesis of DMXAA involves the reaction of 6-methyl-2-pyridinecarboxylic acid with 1,4-dioxane-2-methanol in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with ammonia to obtain DMXAA.

Scientific Research Applications

DMXAA has been extensively studied for its anti-tumor properties. It has been shown to induce tumor necrosis and inhibit tumor growth in various animal models. DMXAA has also been studied for its potential use in combination with other chemotherapeutic agents to enhance their efficacy.

properties

IUPAC Name

N-(1,4-dioxan-2-ylmethyl)-6-methylpyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-9-3-2-4-11(14-9)12(15)13-7-10-8-16-5-6-17-10/h2-4,10H,5-8H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDROJDVPVVUHOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)NCC2COCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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